1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine
Overview
Description
1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine is a chemical compound with the molecular formula C15H15N2O. It belongs to the class of organic compounds known as pyrrolopyridines, which consist of a pyrrole ring fused to a pyridine. The compound’s IUPAC Standard InChI is InChI=1S/C15H14N2O/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 . It is also known by other names such as m-Methoxybenzyl alcohol, Benzenemethanol, 3-methoxy-, and m-Anisalcohol.
Molecular Structure Analysis
The compound’s molecular formula indicates that it contains 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom. The pyrrolopyridine moiety consists of a pyrrole ring fused to a pyridine, which contributes to its aromatic character .
Chemical Reactions Analysis
The benzylic hydrogens in alkyl substituents on a benzene ring are activated toward free radical attack. Additionally, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring. Oxidation of alkyl side chains attached to benzene rings can occur, especially when the benzylic position is not completely substituted .
Scientific Research Applications
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Antidepressant Synthesis
- Field: Medicinal Chemistry
- Application: This compound could potentially be used in the synthesis of antidepressant molecules via metal-catalyzed reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction and catalyst used .
- Results: The development of novel antidepressants could potentially have a quick onset, low side effects, and enhanced cognitive function .
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Antifouling Coating
- Field: Material Science
- Application: The compound could be used in the construction of a multilayered antifouling coating .
- Method: The coating is constructed using the synthesized capsaicin-mimicking N-(4-Hydroxy-3-Methoxy-Benzyl) Acrylamide .
- Results: The coating inhibits effectively the adhesion of various molecules and organisms, and significantly mitigates the corrosion of artificial seawater .
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Nonlinear Optics
- Field: Optics
- Application: Organic NLO crystals have great attention because of their enormous applications in different areas of frequency conversion, laser technology, optical switching, color displays, optical data storage, etc .
- Method: The exact method of application or experimental procedures would depend on the specific reaction and catalyst used .
- Results: Nonlinear optics is the attractive research field that has explained the optical phenomena like higher harmonic generations .
-
Anticancer Drug Synthesis
- Field: Medicinal Chemistry
- Application: This compound could potentially be used in the synthesis of anticancer drugs via metal-catalyzed reactions .
- Method: The exact method of application or experimental procedures would depend on the specific reaction and catalyst used .
- Results: The development of novel anticancer drugs could potentially have a quick onset, low side effects, and enhanced cognitive function .
-
Antibacterial Coating
- Field: Material Science
- Application: The compound could be used in the construction of a multilayered antibacterial coating .
- Method: The coating is constructed using the synthesized capsaicin-mimicking N-(4-Hydroxy-3-Methoxy-Benzyl) Acrylamide .
- Results: The coating inhibits effectively the adhesion of various molecules and organisms, and significantly mitigates the corrosion of artificial seawater .
properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-11-4-2-3-9(5-11)7-14-8-10(12)6-13-14/h2-6,8H,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKKCWFXWWPOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424499 | |
Record name | 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24803918 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine | |
CAS RN |
957261-62-0 | |
Record name | 1-(3-Methoxy-benzyl)-1H-pyrazol-4-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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